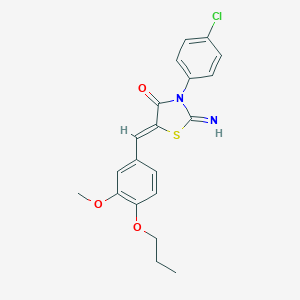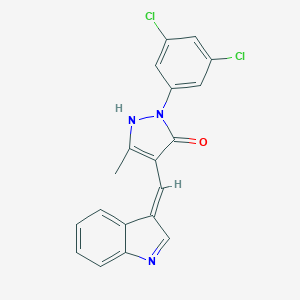![molecular formula C19H13ClN2O2S B302854 N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B302854.png)
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as "CBX" and belongs to the class of benzoxazole derivatives. CBX is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins involved in inflammation and pain.
Wirkmechanismus
The mechanism of action of CBX involves the inhibition of the N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide enzyme, which is responsible for the production of prostaglandins involved in inflammation and pain. CBX binds to the active site of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide and prevents the conversion of arachidonic acid to prostaglandins.
Biochemical and Physiological Effects:
CBX has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been found to reduce tumor growth and induce apoptosis in cancer cells. CBX has been shown to have a low toxicity profile and does not exhibit significant side effects.
Vorteile Und Einschränkungen Für Laborexperimente
CBX has several advantages for lab experiments. It is readily available, easy to synthesize, and exhibits potent inhibitory activity against N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide. However, CBX has limitations in terms of its solubility and stability, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of CBX. One potential direction is the modification of the chemical structure of CBX to improve its solubility and stability. Another direction is the investigation of CBX in combination with other drugs for the treatment of various diseases. Further studies are needed to fully understand the potential therapeutic applications of CBX and its mechanism of action.
Synthesemethoden
The synthesis of CBX involves a multi-step process starting from commercially available starting materials. The first step involves the preparation of 5-chloro-2-aminobenzoxazole, which is then reacted with 3-bromobenzaldehyde to form the intermediate product. The final step involves the coupling of the intermediate with 2-thienylacetic acid to yield CBX.
Wissenschaftliche Forschungsanwendungen
CBX has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. CBX has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
Produktname |
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide |
|---|---|
Molekularformel |
C19H13ClN2O2S |
Molekulargewicht |
368.8 g/mol |
IUPAC-Name |
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C19H13ClN2O2S/c20-13-6-7-17-16(10-13)22-19(24-17)12-3-1-4-14(9-12)21-18(23)11-15-5-2-8-25-15/h1-10H,11H2,(H,21,23) |
InChI-Schlüssel |
NCJROYQLOHRYHO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)CC2=CC=CS2)C3=NC4=C(O3)C=CC(=C4)Cl |
Kanonische SMILES |
C1=CC(=CC(=C1)NC(=O)CC2=CC=CS2)C3=NC4=C(O3)C=CC(=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B302776.png)

![4-[4-(benzyloxy)benzylidene]-2-(3,5-dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B302782.png)
![10-(4-pyridinylmethylene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302783.png)
![ethyl 4-[4-(4-isopropoxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B302784.png)
![10-(2-furylmethylene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302785.png)

![1-Amino-3-(3-methoxy-4-propoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B302787.png)
![ethyl 4-[4-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]benzoate](/img/structure/B302788.png)

![5-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B302790.png)
![3-(2,4-Difluorophenyl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B302793.png)
